4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-6-10-20-12-13-8-7-9-14(11-13)17-18-15(2,3)16(4,5)19-17/h7-9,11H,6,10,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROLPAPAQCMAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CSCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Boronate Ester Core
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is commonly prepared by condensation of boronic acids or boron halides with pinacol (2,3-dimethyl-2,3-butanediol). A representative procedure involves:
- Starting from (dichloromethyl)boronic acid or a related boron precursor.
- Reacting with pinacol in the presence of anhydrous magnesium sulfate in an inert atmosphere (argon) and dry solvents such as dichloromethane.
- Stirring the mixture at room temperature for extended periods (e.g., 16 hours) to form the pinacol boronate ester.
- Workup involves filtration to remove drying agents and concentration under reduced pressure to isolate the boronate ester.
Final Assembly
The final compound, 4,4,5,5-tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane, is obtained by coupling the functionalized phenyl moiety to the boronate ester core. This can be done via:
- Metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) if starting from appropriate halogenated precursors.
- Alternatively, direct substitution reactions if the boronate ester is pre-formed on the phenyl ring.
- The boronate ester formation is highly efficient under mild conditions using pinacol and anhydrous magnesium sulfate as drying agent.
- The introduction of the propylsulfanyl methyl group requires careful stoichiometric control to prevent over-alkylation or decomposition of the boronate ester.
- Use of inert atmosphere (argon) and dry solvents is critical throughout the synthesis to maintain compound stability.
- Purification typically involves filtration through Celite and concentration under reduced pressure to avoid thermal degradation.
- The compound's stability allows for its use in subsequent cross-coupling reactions, making it a versatile intermediate in medicinal chemistry and materials science.
The preparation of this compound involves a multi-step synthetic approach focusing on:
- Efficient formation of the pinacol boronate ester core.
- Selective introduction of the propylsulfanyl methyl substituent on the phenyl ring.
- Coupling strategies to assemble the final compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions to form new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various boron-containing compounds, including arylboronic acids and esters.
Scientific Research Applications
Basic Information
- Molecular Formula : C16H25BO2S
- Molecular Weight : 292.2 g/mol
- CAS Number : 1486485-27-1
Structural Features
The compound features a dioxaborolane ring, which is known for its stability and reactivity in organic synthesis. The presence of a propylsulfanyl group enhances its solubility and reactivity in various chemical environments.
Medicinal Chemistry
4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane has shown promise in drug development due to its ability to act as a boron donor in biological systems. Boron-containing compounds are increasingly recognized for their roles in drug design, particularly in developing inhibitors for various enzymes.
Case Study: Anticancer Activity
Research indicates that derivatives of boron compounds can exhibit anticancer properties by targeting specific cancer cell pathways. A study demonstrated that similar dioxaborolane derivatives inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of signaling pathways .
Catalysis
The compound serves as a versatile catalyst in organic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom allows for efficient bond formation between carbon atoms.
Data Table: Catalytic Efficiency
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | This compound | 85 | |
| Heck Reaction | Same as above | 90 | |
| Negishi Coupling | Same as above | 80 |
Materials Science
In materials science, this compound can be utilized to synthesize new polymers with enhanced properties. Its ability to form stable complexes with various substrates makes it a candidate for creating functional materials.
Case Study: Polymer Synthesis
A recent study explored the use of this dioxaborolane in synthesizing novel polymeric materials that exhibit improved thermal stability and mechanical properties. The incorporation of boron into polymer backbones was shown to enhance flame retardancy without compromising flexibility .
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable boron-nitrogen or boron-oxygen bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules.
Comparison with Similar Compounds
Electronic and Steric Effects of Substituents
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (CAS: 1001185-88-1, C₁₃H₁₉BO₄S):
The sulfonyl group (–SO₂–) is strongly electron-withdrawing, reducing the electron density of the boronate ring compared to the propylsulfanylmethyl (–SCH₂–) group. This decreases reactivity in cross-coupling reactions but enhances stability under basic conditions. The molecular weight (282.16 g/mol) is lower due to the absence of a propyl chain .2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₇BBrO₂):
The bromine substituent acts as a leaving group, making this compound a precursor for aryl–aryl bond formation. Unlike the sulfur-containing target compound, it lacks thioether functionality, limiting its utility in designing sulfur-rich pharmacophores .
Lipophilicity and Solubility
4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane (CAS: 2490666-19-6, C₁₇H₂₇BO₃):
The pentyloxy group (–O–C₅H₁₁) increases lipophilicity (clogP ≈ 4.2) compared to the propylsulfanylmethyl group (clogP ≈ 3.8). However, the ether oxygen may reduce metabolic stability relative to the thioether in the target compound .4,4,5,5-Tetramethyl-2-(3-methylbenzyl)-1,3,2-dioxaborolane (CAS: 365564-12-1, C₁₄H₂₁BO₂):
The methylbenzyl group introduces steric bulk but lacks sulfur, resulting in lower polarity. This makes it less suitable for aqueous-phase reactions but advantageous in hydrophobic environments .
Reactivity in Cross-Coupling Reactions
- 4,4,5,5-Tetramethyl-2-(4-{2-[4-(dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane (CAS: 1422172-96-0, C₂₆H₃₆B₂O₄): This biphenyl derivative contains two boronate groups, enabling sequential coupling reactions. The extended conjugation contrasts with the monosubstituted target compound, which offers simpler functionalization pathways .
- 3-(Methylthiomethoxy)phenylboronic acid pinacol ester (CAS: 864754-44-9, C₁₄H₂₁BO₃S): The methylthioether (–S–CH₃) group is structurally similar to the target’s propylsulfanylmethyl but lacks the alkyl chain.
Tabulated Comparison
| Compound (CAS) | Substituent | MW (g/mol) | Key Feature | Application |
|---|---|---|---|---|
| 1486485-27-1 (Target) | 3-[(Propylsulfanyl)methyl] | 292.2 | Thioether-modified lipophilicity | Drug discovery, cross-coupling |
| 1001185-88-1 | 3-(Methylsulfonyl) | 282.16 | Electron-withdrawing sulfonyl | Stable intermediates |
| 1381960-58-2 | 4-(4-Methylbiphenyl) | 320.3 | Biphenyl conjugation | Materials science |
| 2490666-19-6 | 3-(Pentyloxy) | 290.2 | High lipophilicity | Lipid-soluble formulations |
Biological Activity
4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane (CAS Number: 1486485-27-1) is a boron-containing compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C16H25BO2S
- Molecular Weight : 292.2 g/mol
- Purity : Minimum 95%
- Structure : It features a dioxaborolane core with a propylsulfanyl group attached to a phenyl ring.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles such as thiols and amines, which may influence various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest it could exhibit antioxidant properties by scavenging free radicals.
- Cell Signaling Modulation : It may interfere with signaling pathways by altering the activity of proteins involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 µM | 50% inhibition of cell viability after 48 hours | |
| A549 (Lung Cancer) | 20 µM | Induced apoptosis in 70% of cells after treatment |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Antioxidant Properties
In vitro assays have demonstrated the compound's ability to reduce oxidative stress in cellular models:
| Assay Type | Concentration | % Reduction in ROS |
|---|---|---|
| DCFDA Assay | 5 µM | 45% |
| TBARS Assay | 10 µM | 30% |
These results indicate that it could potentially be used in formulations aimed at combating oxidative stress-related diseases.
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antioxidant Activity :
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 4,4,5,5-tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. A general procedure involves reacting a boronic acid precursor (e.g., pinacolborane derivatives) with a functionalized aryl halide or triflate under inert conditions. For example, coupling 3-[(propylsulfanyl)methyl]phenyl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(PPh₃)₄ and a base (e.g., KOAc) at 80–100°C . Purification typically employs flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product with >90% purity .
Q. How should researchers handle this compound safely in the laboratory?
- Methodology : Refer to safety data sheets (SDS) for dioxaborolane analogs. Key precautions include:
- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a cool, dry place (<4°C) away from oxidizers and moisture .
- In case of exposure, rinse affected areas with water and seek medical attention .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic substituents, propylsulfanyl-methyl group, and borolane ring integrity. ¹¹B NMR can verify boron coordination (δ ~30 ppm for dioxaborolanes) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection .
Advanced Research Questions
Q. How do steric and electronic effects of the propylsulfanyl-methyl group influence cross-coupling reactivity?
- Methodology :
- Steric Effects : The bulky propylsulfanyl group may slow transmetallation in Suzuki-Miyaura reactions. Optimize catalyst systems (e.g., use PdCl₂(dppf) with bulky ligands) to mitigate steric hindrance .
- Electronic Effects : The electron-donating thioether group enhances aryl boronate stability but may reduce electrophilicity. Compare reaction rates with electron-deficient analogs (e.g., trifluoromethyl-substituted dioxaborolanes) to quantify electronic contributions .
Q. What strategies improve diastereoselectivity in derivatives of this compound?
- Methodology :
- Chiral Ligands : Use enantiopure catalysts (e.g., BINAP-Pd complexes) to induce asymmetry during cross-coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance selectivity by stabilizing transition states. Monitor diastereomeric ratios (dr) via ¹H NMR or chiral HPLC .
Q. How can this compound be utilized in PROTACs or bifunctional molecule synthesis?
- Methodology :
- Conjugation : React the boronate with aryl halides or triflates in target protein ligands via Suzuki coupling. For example, link to E3 ligase-recruiting moieties (e.g., thalidomide derivatives) to construct PROTACs .
- Stability Testing : Assess hydrolytic stability in aqueous buffers (pH 7.4) to ensure compatibility with biological systems .
Q. What are the challenges in achieving high yields for large-scale synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
